REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([CH2:9][C:10]#[CH:11])=[C:4]([OH:12])[N:3]=1.OS(O)(=O)=O>>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([CH3:11])[O:12][C:4]=2[N:3]=1
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured in to 100 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
EXTRACTION
|
Details
|
extracted by 3×30 mL CHCl3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C2=C(N1)OC(=C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |